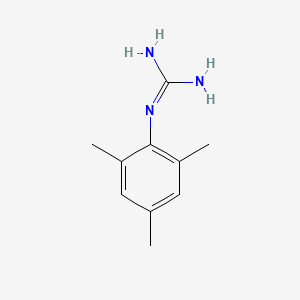![molecular formula C12H11F3O2 B15333668 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a compound that features a trifluoromethoxy group attached to a benzoannulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to handle the volatile nature of trifluoromethoxy compounds . The reaction conditions often involve the use of a photoredox catalyst and visible light irradiation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the trifluoromethoxylation process using optimized reagents and conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved pharmacokinetic profiles.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group but differ in their core structures.
Fluorinated benzoannulenes: These compounds have similar benzoannulene cores but may feature different fluorinated substituents.
Uniqueness
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of the trifluoromethoxy group and the benzoannulene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F3O2 |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)17-9-5-6-10-8(7-9)3-1-2-4-11(10)16/h5-7H,1-4H2 |
Clave InChI |
NJEKMUDRSGHVFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)C=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)



![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)







